molecular formula C21H18N4O2 B4603285 5-(4-methylphenyl)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide

5-(4-methylphenyl)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide

Cat. No.: B4603285
M. Wt: 358.4 g/mol
InChI Key: NHNKEGCOZRNASA-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide is a complex organic compound that features a combination of isoxazole, pyrazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 4-methylbenzaldehyde with 3-(1H-pyrazol-1-ylmethyl)aniline, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like acetonitrile, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can affect various cellular pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methylphenyl)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-isoxazolecarboxamide is unique due to its combination of isoxazole and pyrazole rings, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities .

Properties

IUPAC Name

5-(4-methylphenyl)-N-[3-(pyrazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-15-6-8-17(9-7-15)20-13-19(24-27-20)21(26)23-18-5-2-4-16(12-18)14-25-11-3-10-22-25/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNKEGCOZRNASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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